molecular formula C25H24N2O2S B11436373 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11436373
M. Wt: 416.5 g/mol
InChI Key: FMIWLZYTBJOEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of tetrahydrobenzothieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dimethylbenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure and the presence of both benzothieno and pyrimidine rings

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H24N2O2S/c1-16-12-13-17(2)18(14-16)15-26-24-22(20-10-6-7-11-21(20)30-24)23(28)27(25(26)29)19-8-4-3-5-9-19/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3

InChI Key

FMIWLZYTBJOEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.